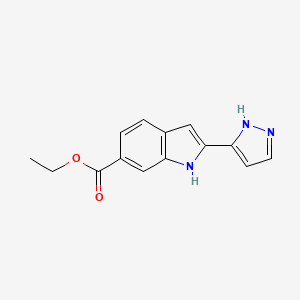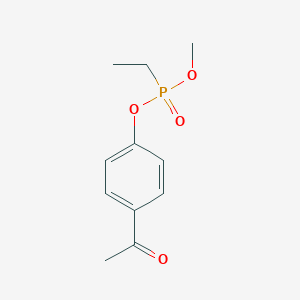![molecular formula C20H15FN4OS B14203577 n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(2-fluorophenyl)urea CAS No. 832694-54-9](/img/structure/B14203577.png)
n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(2-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(2-fluorophenyl)urea: is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine moiety, a phenyl group, and a fluorophenyl group. Its molecular formula is C18H13FN4OS, and it has a molecular weight of 352.39 g/mol.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(2-fluorophenyl)urea typically involves multiple steps. One common method involves the reaction of 4-aminothieno[3,2-c]pyridine with 4-isocyanatophenyl-2-fluorophenylurea under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, followed by gradual warming and quenching with water.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.
化学反应分析
Types of Reactions: n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: In chemistry, n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(2-fluorophenyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it a useful tool for probing biochemical pathways.
Medicine: In medicine, n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(2-fluorophenyl)urea is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: In industrial applications, the compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it a valuable component in various industrial processes.
作用机制
The mechanism of action of n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(2-fluorophenyl)urea involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, inhibiting their activity. This inhibition can disrupt key biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]acetamide: This compound shares a similar thieno[3,2-c]pyridine moiety but differs in the substituent groups attached to the phenyl ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound has a similar pyridine structure but includes additional functional groups that confer different properties.
Uniqueness: n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n’-(2-fluorophenyl)urea is unique due to its specific combination of functional groups and structural features. The presence of both a thieno[3,2-c]pyridine moiety and a fluorophenyl group gives it distinct chemical and biological properties that are not found in other similar compounds.
属性
CAS 编号 |
832694-54-9 |
|---|---|
分子式 |
C20H15FN4OS |
分子量 |
378.4 g/mol |
IUPAC 名称 |
1-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]-3-(2-fluorophenyl)urea |
InChI |
InChI=1S/C20H15FN4OS/c21-15-3-1-2-4-16(15)25-20(26)24-13-7-5-12(6-8-13)14-11-27-17-9-10-23-19(22)18(14)17/h1-11H,(H2,22,23)(H2,24,25,26) |
InChI 键 |
GCTBCCUPXJIAPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


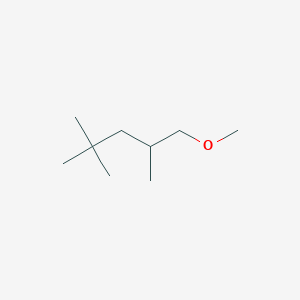
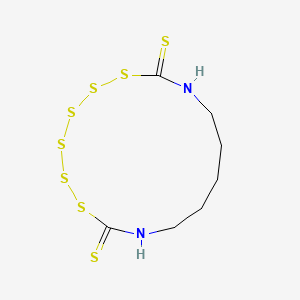
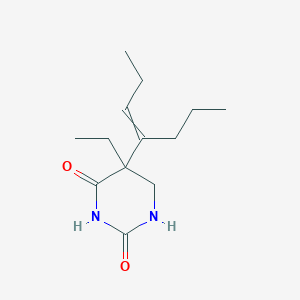
![{2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene](/img/structure/B14203514.png)
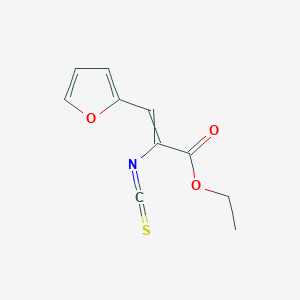
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-ethylurea](/img/structure/B14203517.png)
![5-[(Benzenesulfonyl)methylidene]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine](/img/structure/B14203525.png)
![2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile](/img/structure/B14203548.png)
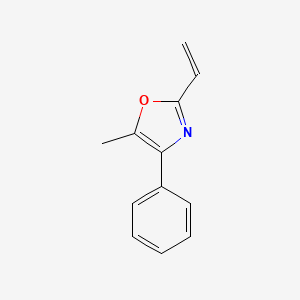
![4,4'-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine]](/img/structure/B14203560.png)
![1,1'-Sulfanediylbis[3-(octyloxy)propan-2-ol]](/img/structure/B14203572.png)
